molecular formula C9H10N2O B12841408 (E)-7,8-Dihydroquinolin-5(6H)-one oxime

(E)-7,8-Dihydroquinolin-5(6H)-one oxime

Cat. No.: B12841408
M. Wt: 162.19 g/mol
InChI Key: WIFANAAJMOTDRF-PKNBQFBNSA-N
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Description

(E)-7,8-Dihydroquinolin-5(6H)-one oxime is a chemical compound that belongs to the class of oximes Oximes are characterized by the presence of a hydroxylamine functional group (-C=N-OH) attached to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-7,8-Dihydroquinolin-5(6H)-one oxime typically involves the reaction of 7,8-dihydroquinolin-5(6H)-one with hydroxylamine. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the oxime. The reaction conditions often include refluxing the reactants in a suitable solvent like ethanol or methanol for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

(E)-7,8-Dihydroquinolin-5(6H)-one oxime undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (E)-7,8-Dihydroquinolin-5(6H)-one oxime involves its interaction with molecular targets through its oxime functional group. The oxime group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In reduction reactions, the oxime group is converted to an amine, which can interact with biological targets such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-7,8-Dihydroquinolin-5(6H)-one oxime is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and exhibit distinct biological activities. Its ability to form stable complexes with metal ions and undergo reductive rearrangement reactions sets it apart from other oximes .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

(NE)-N-(7,8-dihydro-6H-quinolin-5-ylidene)hydroxylamine

InChI

InChI=1S/C9H10N2O/c12-11-9-5-1-4-8-7(9)3-2-6-10-8/h2-3,6,12H,1,4-5H2/b11-9+

InChI Key

WIFANAAJMOTDRF-PKNBQFBNSA-N

Isomeric SMILES

C1CC2=C(C=CC=N2)/C(=N/O)/C1

Canonical SMILES

C1CC2=C(C=CC=N2)C(=NO)C1

Origin of Product

United States

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